4-Bromo-2,3-dinitrotoluene
Overview
Description
Scientific Research Applications
Sensor Development
- Nanocomposite Sensors: A study by Chakraborty et al. (2020) reported the use of ZnO–Ag2O composite nanoflowers for the electrochemical sensing of dinitrotoluene, a related compound to 4-Bromo-2,3-dinitrotoluene. This development is significant for detecting nitroaromatic compounds due to their toxic nature and environmental contamination concerns (Chakraborty et al., 2020).
Environmental Biodegradation
- Biodegradation Processes: Research by Freedman, Shanley, and Scholze (1996) explored the aerobic biodegradation of dinitrotoluene, a compound similar to this compound, highlighting the effectiveness of specific microbial cultures in breaking down these compounds, thus presenting a method for environmental remediation (Freedman et al., 1996).
Chemical Analysis and Detection
- Spectroscopy and Electrochemistry: A study by Brown et al. (2015) developed methods for the determination of dinitrotoluene using Fe(II) ions and electrochemical sensing, which could be applied for detecting and analyzing this compound (Brown et al., 2015).
Pathways of Microbial Metabolism
- Microbial Transformation: Guest et al. (1982) investigated the metabolism of dinitrotoluene by intestinal microorganisms, providing insights into the biological pathways that could potentially involve this compound (Guest et al., 1982).
Industrial and Environmental Safety
- Toxicity and Contamination Studies: Research on the environmental and health impacts of dinitrotoluenes, compounds similar to this compound, has been conducted to understand their role as contaminants and potential health hazards. For instance, Harth et al. (2005) discussed the carcinogenic potential of dinitrotoluenes in highly exposed workers (Harth et al., 2005).
Molecular and Chemical Studies
- Molecular Interactions and Properties: Tao et al. (2013) studied the adsorption of dinitrotoluene on TiO2, providing molecular-level insights that could be relevant for understanding the properties of this compound (Tao et al., 2013).
Future Directions
Properties
IUPAC Name |
1-bromo-4-methyl-2,3-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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